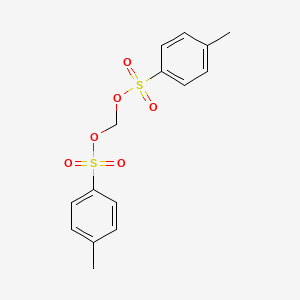

Methylene bis(4-methylbenzenesulfonate)

Description

The exact mass of the compound Methylene bis(4-methylbenzenesulfonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methylene bis(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene bis(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXULLPDKRNGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317572 | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-59-2 | |

| Record name | 24124-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylene bis(4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methylene bis(4-methylbenzenesulfonate), a compound of interest in medicinal chemistry and organic synthesis. This document details a feasible synthetic protocol, summarizes key quantitative data, and explores a potential mechanism of its reported anticancer activity.

Core Concepts and Synthesis Strategy

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate or bis(p-toluenesulfonyl)methane, is a molecule featuring two tosylate groups linked by a methylene bridge. The synthesis of this compound can be approached through the nucleophilic substitution reaction between a salt of p-toluenesulfinic acid and a methylene dihalide. This method leverages the nucleophilicity of the sulfinate anion and the electrophilicity of the dihalomethane.

Experimental Protocol: Synthesis of Methylene bis(4-methylbenzenesulfonate)

This protocol describes a plausible method for the synthesis of Methylene bis(4-methylbenzenesulfonate) based on established principles of organic synthesis.

Materials:

-

Sodium p-toluenesulfinate (2.2 eq.)

-

Dichloromethane (CH₂Cl₂) (1.0 eq.)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium p-toluenesulfinate (2.2 equivalents) in a minimal amount of dimethylformamide (DMF).

-

Addition of Dichloromethane: To the stirred solution, add dichloromethane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain it under reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with distilled water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Methylene bis(4-methylbenzenesulfonate) as a solid.

Data Presentation

The following table summarizes the key quantitative data for Methylene bis(4-methylbenzenesulfonate).

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₄S₂ |

| Molecular Weight | 324.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-121 °C |

| Solubility | Soluble in many organic solvents such as dichloromethane and acetone. Insoluble in water. |

| Purity (Typical) | >97% |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for Methylene bis(4-methylbenzenesulfonate).

Caption: Synthesis of Methylene bis(4-methylbenzenesulfonate).

Potential Signaling Pathway in Cancer Cells

Some 4-methylbenzenesulfonate derivatives have been reported to exhibit anticancer activity by inducing G2/M cell cycle arrest. The following diagram depicts a simplified, hypothetical signaling pathway that could be involved.

Caption: Hypothetical G2/M cell cycle arrest pathway.

An In-depth Technical Guide to the Synthesis of Methylene bis(4-methylbenzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis protocol for Methylene bis(4-methylbenzenesulfonate), a potentially valuable building block in organic synthesis and medicinal chemistry. While a specific, published protocol for this exact molecule has not been identified in the surveyed literature, a robust synthetic strategy can be devised based on well-established chemical principles and analogous reactions. This document outlines a detailed experimental procedure, presents relevant data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a diester of methanediol and p-toluenesulfonic acid. Its structure suggests its utility as a bifunctional electrophile, capable of introducing a methylene bridge between two nucleophilic species. The tosylate groups are excellent leaving groups, making the compound highly reactive towards a variety of nucleophiles. This reactivity profile makes it an attractive intermediate for the synthesis of complex organic molecules, including heterocyclic compounds and other targets in drug discovery and development.

This guide details a synthetic approach involving the reaction of sodium p-toluenesulfonate with a methylene dihalide under phase-transfer catalysis conditions. This method is analogous to the well-documented synthesis of similar bis-substituted methane derivatives.

Proposed Synthesis Pathway

The proposed synthesis of methylene bis(4-methylbenzenesulfonate) involves a nucleophilic substitution reaction between sodium p-toluenesulfonate and a methylene dihalide, such as diiodomethane or dichloromethane. The reaction is facilitated by a phase-transfer catalyst, which transports the tosylate anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Methylene Ditosylate: A Technical Guide to its Chemical Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene ditosylate, a diester of methanediol and p-toluenesulfonic acid, is a chemical reagent primarily recognized for its role as a bifunctional electrophile. While not a therapeutic agent with a defined pharmacological mechanism of action, its high reactivity towards nucleophiles makes it a valuable tool in organic synthesis, particularly as a cross-linking agent and a methylene group donor. This technical guide elucidates the chemical mechanism of action of methylene ditosylate, details its reactivity, and provides an overview of its synthetic applications.

Chemical Properties and Reactivity

Methylene ditosylate is a solid with a molecular weight of 356.41 g/mol and a melting point of 116-118°C[1]. Its core reactivity stems from the two tosylate groups, which are excellent leaving groups. The methylene bridge connecting these two groups is consequently highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physical and Chemical Properties of Methylene Ditosylate [1]

| Property | Value |

| CAS Number | 24124-59-2 |

| Molecular Formula | C₁₅H₁₆O₆S₂ |

| Molecular Weight | 356.41 g/mol |

| Melting Point | 116-118°C |

| Boiling Point | 523.2°C at 760 mmHg |

| Density | 1.356 g/cm³ |

The mechanism of action of methylene ditosylate is best understood as a bifunctional electrophile in SN2 reactions. It can react with a variety of nucleophiles, including amines, thiols, and carbanions. The reaction proceeds via a two-step nucleophilic substitution, where each tosylate group is sequentially displaced.

Caption: SN2 Reaction Mechanism of Methylene Ditosylate.

Applications in Organic Synthesis

The primary application of methylene ditosylate is in organic synthesis, where it serves as a source for a methylene (-CH₂-) bridge.

Cross-Linking Agent

Methylene ditosylate can act as a cross-linking agent by reacting with two nucleophilic sites on the same or different molecules. This property is analogous to other cross-linking agents used in polymer chemistry to improve the mechanical properties of materials[2][3][4]. The tosylate groups provide good leaving group potential for efficient cross-linking reactions.

Caption: Experimental Workflow for Polymer Cross-linking.

Synthesis of Heterocycles

Methylene ditosylate can be used to introduce a methylene bridge in the synthesis of heterocyclic compounds. For example, by reacting with a molecule containing two nucleophilic groups in appropriate proximity, it can facilitate ring formation. This is a common strategy in the synthesis of various cyclic structures.

Comparison with Other Tosylates in Biological Contexts

While methylene ditosylate itself lacks a defined biological mechanism of action, other molecules containing tosylate or ditosylate moieties are known to be biologically active. It is crucial to distinguish methylene ditosylate from these compounds.

-

Lapatinib Ditosylate: A potent dual tyrosine kinase inhibitor that targets HER2 and EGFR in cancer therapy. Its mechanism involves blocking downstream signaling pathways like MAPK and PI3K/AKT[5].

-

S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT): A stable salt form of SAM, a universal biological methyl donor. It is used in in vitro methylation assays for enzymes like DNMT1[6].

The biological activity of these compounds arises from the complex parent molecule, not the tosylate group itself, which primarily serves as a counterion to improve stability or solubility.

Conclusion

Methylene ditosylate's "mechanism of action" is chemical rather than pharmacological. It functions as a bifunctional electrophile, enabling it to act as an effective cross-linking agent and a methylene bridge donor in organic synthesis. Researchers and drug development professionals should be aware of its chemical reactivity and distinguish it from biologically active tosylate-containing pharmaceuticals. While it does not directly modulate signaling pathways or cellular targets in a therapeutic sense, its utility in chemical synthesis may contribute to the construction of larger, biologically active molecules. Further research into its applications in materials science and as a synthetic tool is warranted.

References

- 1. methylene ditosylate | CAS 24124-59-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. mdpi.com [mdpi.com]

- 3. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 5. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

Methylene bis(4-methylbenzenesulfonate): A Comprehensive Technical Review of its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile organic reagent with the chemical formula C₁₅H₁₆O₆S₂.[1][2] Its structure features a central methylene group flanked by two tosylate esters. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable bifunctional electrophile. This technical guide provides an in-depth review of the known applications of Methylene bis(4-methylbenzenesulfonate) in organic synthesis, with a focus on its role as a key building block for the introduction of a methylene bridge and in the synthesis of various heterocyclic and macrocyclic structures.

Core Applications

The primary utility of Methylene bis(4-methylbenzenesulfonate) stems from its ability to act as a methylene-ating agent, reacting with two nucleophilic centers to form a one-carbon bridge. This property has been exploited in the synthesis of a variety of organic molecules.

Synthesis of Diazides and Other Bridged Compounds

A significant application of Methylene bis(4-methylbenzenesulfonate) is in the synthesis of diazides, which are precursors to various nitrogen-containing compounds. The ditosylate serves as an effective electrophile in a double nucleophilic substitution reaction with azide ions.

Reaction Scheme:

References

The Advent of a Versatile Reagent: Early Applications of Methylene Ditosylate in Organic Synthesis

A comprehensive review of the foundational research and early applications of methylene ditosylate, a key reagent in the development of synthetic organic chemistry. This guide details its initial uses in the formation of methylene ethers and cyclopropanes, providing a granular look at the experimental protocols and quantitative data from pioneering studies.

Methylene ditosylate, formally known as methanediol bis(4-methylbenzenesulfonate), emerged in the mid-20th century as a potent and versatile electrophilic methyleneating agent. Its utility stems from the presence of two excellent tosylate leaving groups attached to a central methylene carbon, rendering it highly susceptible to nucleophilic attack.[1] Early investigations into its reactivity laid the groundwork for its application in several key areas of organic synthesis, most notably in the formation of methylene ethers (acetals) of diols and in the synthesis of cyclopropane rings from active methylene compounds.

Synthesis and Properties

Methylene ditosylate is a crystalline solid, typically appearing as white to light yellow.[1] It is soluble in a range of polar organic solvents. The presence of the two tosylate groups makes it a powerful alkylating agent, capable of reacting with a variety of nucleophiles in substitution reactions.[1]

Key Early Applications

Methylenation of Catechols and Diols: Formation of Methylene Ethers

One of the earliest and most significant applications of reagents analogous to methylene ditosylate was in the protection of catechols and other 1,2- and 1,3-diols through the formation of methylenedioxy bridges. The methylenedioxy group is a common motif in many natural products and also serves as a robust protecting group in multi-step syntheses.

Historically, the methylenation of catechols was a challenging transformation, often plagued by low yields. Early methods employed reagents like methylene iodide or methylene chloride in the presence of a base. For instance, the reaction of catechol with methylene chloride and sodium hydroxide in dimethyl sulfoxide was reported to give benzo-1,3-dioxole.

Experimental Protocol: Methylenation of Catechol with Methylene Chloride (Bonthrone and Cornforth Method)

A mixture of methylene chloride (100 ml) and dimethyl sulfoxide (500 ml) was heated to 125-130°C with stirring under a nitrogen atmosphere. Pelleted catechol (5.5 g) and pelleted sodium hydroxide (4.15 g) were added simultaneously and slowly to the heated mixture. The reaction progress was monitored, and upon completion, the product, benzo-1,3-dioxole, was isolated.[1]

While methylene ditosylate offered a potentially more reactive alternative to dihalomethanes for such transformations, early literature specifically detailing its use for this purpose is sparse. However, the principle of using a di-electrophilic methane equivalent was well-established, and the superior leaving group ability of tosylate compared to halides would have made methylene ditosylate an attractive, albeit more expensive, option.

The general workflow for the methylenation of a diol using a methyleneating agent like methylene ditosylate can be visualized as a two-step nucleophilic substitution process.

Caption: General workflow for the methylenation of a diol.

Synthesis of Cyclopropanes

Another significant early area of exploration for methylene ditosylate and related compounds was in the synthesis of cyclopropane rings. The formation of these strained three-membered rings is a fundamental transformation in organic chemistry. One established method involves the reaction of a 1,3-dicarbonyl compound or other active methylene compound with a 1,2-dielectrophile.

While specific early examples using methylene ditosylate for this purpose are not extensively documented in readily available literature, the analogous reaction using other methyleneating agents provides a clear precedent for its potential application. The general strategy involves the deprotonation of an active methylene compound to form a carbanion, which then acts as a nucleophile in a double substitution reaction with the methyleneating agent.

Table 1: Representative Yields for Methylenation of Catechols with Methylene Chloride

| Catechol Derivative | Initial Concentration (M) | Reaction Time | Yield (%) | Reference |

| Catechol | 2.5 | 10 min | 46 | [1] |

| Catechol | 1.0 | - | 68 | [1] |

| Catechol | 0.67 | 70 min | 73 | [1] |

| Catechol (slow addition) | - | - | 91 | [1] |

| Alkylcatechols | 0.67 | - | 70-80 | [1] |

The logical pathway for such a cyclopropanation reaction is depicted below.

Caption: Logical pathway for cyclopropanation using methylene ditosylate.

Conclusion

While the early body of literature specifically focused on methylene ditosylate is not as extensive as that for more common reagents like dihalomethanes, its role as a powerful and highly reactive methyleneating agent was implicitly understood through the broader context of research on methylene ether and cyclopropane synthesis. The foundational studies on analogous reagents paved the way for the eventual wider adoption of methylene ditosylate in more complex synthetic challenges, particularly as the importance of efficient and high-yielding reactions grew within the field of organic chemistry. Its legacy lies in its contribution to the synthetic chemist's toolbox for the construction of fundamental organic structures.

References

Methylene bis(4-methylbenzenesulfonate): A Bifunctional Electrophile for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile and highly reactive bifunctional electrophile. Its unique structure, featuring two excellent tosylate leaving groups attached to a central methylene bridge, makes it a valuable reagent in organic synthesis for the introduction of a methylene linker between two nucleophilic centers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methylene bis(4-methylbenzenesulfonate), with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

Methylene bis(4-methylbenzenesulfonate) is a white to off-white solid with a melting point of 116-118 °C.[1] It is characterized by the presence of two sulfonate ester functional groups, which are excellent leaving groups in nucleophilic substitution reactions. This high reactivity necessitates storage in a dry, inert atmosphere to prevent hydrolysis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₆S₂ | [2][3] |

| Molecular Weight | 356.41 g/mol | [2][3] |

| Melting Point | 116-118 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. | |

| CAS Number | 24124-59-2 | [1][2][3] |

Synthesis

While detailed synthetic procedures for methylene bis(4-methylbenzenesulfonate) are not extensively reported in readily available literature, a general and plausible method involves the reaction of para-toluenesulfonyl chloride with a suitable methylene source, such as paraformaldehyde, in the presence of a base. The reaction likely proceeds through the formation of a sulfonate ester intermediate.

A general synthetic workflow for the preparation of sulfonate esters is illustrated below.

Caption: General synthesis workflow for methylene bis(4-methylbenzenesulfonate).

Applications as a Bifunctional Electrophile

The core utility of methylene bis(4-methylbenzenesulfonate) lies in its ability to react with two equivalents of a nucleophile, or with a single nucleophile bearing two nucleophilic sites, to form a methylene-bridged product. This reactivity is central to the synthesis of a variety of important molecular scaffolds.

Synthesis of Macrocycles: Aza-Crown Ethers and Cryptands

One of the most significant applications of bifunctional electrophiles like methylene ditosylate is in the synthesis of macrocyclic compounds such as aza-crown ethers and cryptands. These molecules are of great interest due to their ability to selectively bind metal ions and small organic molecules, with applications in sensing, catalysis, and drug delivery.

The general strategy involves the reaction of a di-nucleophile, such as a diamine or a diol, with a di-electrophile. While specific examples detailing the use of methylene bis(4-methylbenzenesulfonate) are not abundant in the literature, analogous reactions with other di-tosylates provide a clear blueprint for its potential application.

References

introduction to tosylate leaving groups in synthesis

An In-depth Technical Guide to Tosylate Leaving Groups in Synthesis

Abstract

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. The transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution.[1] Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group, delving into the underlying chemical principles that govern its reactivity, presenting quantitative data, providing detailed experimental protocols, and illustrating its application in key reaction pathways.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1] Effective leaving groups are invariably weak bases, as this indicates they are stable on their own. The efficacy of the tosylate group is rooted in the stability of the p-toluenesulfonate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is primarily due to:

-

Resonance Delocalization : The negative charge on the departing oxygen atom is extensively delocalized across all three oxygen atoms of the sulfonate group.[3][4][5] This distribution of charge significantly stabilizes the anion.

-

Inductive Effects : The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.[1]

By converting an alcohol to a tosylate, a poor leaving group is transformed into one that is highly stabilized and readily displaced.[6]

Quantitative Comparison of Leaving Groups

The effectiveness of a leaving group can be quantified by comparing the acidity of its conjugate acid (pKa) and the relative rates of reaction. A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base, which makes for a better leaving group.[5][7]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (vs. Mesylate) |

| Triflate | -OTf | Triflic Acid (CF3SO3H) | ~ -12 to -13 | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.0 | 1.00 |

| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | - |

| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | - |

| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | - |

| Note: Data sourced from multiple references.[7] Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions. |

As the data indicates, sulfonate esters like tosylates are excellent leaving groups, with reactivity that can surpass that of halides in nucleophilic substitution reactions.[5] While triflate is a more reactive leaving group, tosylates offer a balance of high reactivity, stability for handling, and cost-effectiveness.[5][7]

Synthesis and Experimental Protocols

The preparation of tosylates from primary or secondary alcohols is a standard and reliable procedure that proceeds with retention of stereochemistry at the alcoholic carbon.[8][9][10]

Caption: General workflow for the tosylation of an alcohol.

Experimental Protocol 1: Synthesis of an Alkyl Tosylate (e.g., Butyl Tosylate)

Objective: To convert a primary alcohol into an alkyl tosylate, creating a substrate with an excellent leaving group for subsequent reactions.[5]

Materials:

-

1-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous, as solvent and base)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-butanol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C (ice bath).

-

Add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product, butyl tosylate, can be purified by recrystallization or column chromatography if necessary. Alkyl tosylates are often crystalline solids, making them easier to handle and purify.[5][11]

Experimental Protocol 2: SN2 Reaction of an Alkyl Tosylate

Objective: To demonstrate the displacement of the tosylate group via an SN2 reaction with a nucleophile.

Materials:

-

Butyl tosylate (from Protocol 1)

-

Sodium azide (NaN₃, nucleophile)

-

Dimethylformamide (DMF, solvent)

-

Diethyl ether

-

Water

-

Standard glassware for heating and workup

Procedure:

-

In a round-bottom flask, dissolve the prepared butyl tosylate (1.0 eq) in DMF.

-

Add sodium azide (NaN₃, ~1.5 eq) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). Tosylates are readily visualized on TLC plates due to the aromatic ring.[5][12]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water to remove DMF, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent via rotary evaporation to yield the product, butyl azide.

Key Applications in Synthesis

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions.[1][2]

A. Nucleophilic Substitution (SN2) Reactions

Alkyl tosylates are highly reactive substrates for SN2 reactions, often showing greater reactivity than the corresponding alkyl bromides or chlorides.[5] This allows for efficient substitution with a wide range of strong and weak nucleophiles. A key feature of this reaction is the inversion of stereochemistry at the carbon center bearing the leaving group.[13]

Caption: Generalized SN2 pathway with a tosylate leaving group.

This two-step sequence—tosylation with retention of configuration followed by SN2 displacement with inversion—provides a powerful and reliable method for the stereospecific inversion of an alcohol's configuration.[1][5]

Caption: Workflow for stereochemical inversion of an alcohol via tosylation.

B. Elimination (E2) Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), alkyl tosylates readily undergo E2 elimination to form alkenes.[14] The reaction requires an anti-periplanar arrangement between a β-hydrogen and the tosylate leaving group.

Caption: Generalized E2 pathway with a tosylate leaving group.

C. Advanced Applications in Drug Development

Beyond traditional synthesis, tosylates are integral to modern chemical biology and drug discovery. An emerging technique is Ligand-Directed Tosyl (LDT) chemistry, used for the specific labeling of native proteins in living cells. This method employs a ligand that binds to a target protein to deliver a reactive tosyl-containing probe, which then covalently modifies a nearby nucleophilic residue on the protein surface.[1]

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions.[1] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[1][4] The ability to perform this conversion with retention of stereochemistry, followed by SN2 displacement with inversion, provides a robust strategy for stereochemical control.[1][5] From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tosylate | bartleby [bartleby.com]

- 4. aklectures.com [aklectures.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Methylene bis(4-methylbenzenesulfonate) as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a bifunctional electrophilic reagent. Its utility as a crosslinking agent stems from the presence of two tosylate (p-toluenesulfonate) groups, which are excellent leaving groups. This property allows the molecule to react with nucleophiles, forming stable covalent bonds. In the context of biological and pharmaceutical research, this reactivity can be harnessed to crosslink macromolecules such as proteins, polysaccharides, and other polymers containing nucleophilic functional groups.

The core principle of its crosslinking action lies in the nucleophilic substitution reaction where a nucleophile (e.g., an amine or thiol) attacks the methylene carbon, displacing a tosylate anion. With two such reactive sites, a single molecule of Methylene bis(4-methylbenzenesulfonate) can bridge two separate nucleophilic molecules or two nucleophilic sites within the same molecule.

Potential Applications:

-

Protein-Protein Interaction Studies: Stabilizing transient protein complexes for identification and analysis.

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports for enhanced stability and reusability.

-

Hydrogel Formation: Creating crosslinked polymer networks for drug delivery, tissue engineering, and 3D cell culture.

-

Bioconjugation: Linking different biomolecules together to create novel functional constructs.

Chemical and Physical Properties

A summary of the key properties of Methylene bis(4-methylbenzenesulfonate) is provided in the table below for easy reference.

| Property | Value |

| Synonyms | Methylene ditosylate, Ditosylmethane |

| CAS Number | 24124-59-2 |

| Molecular Formula | C₁₅H₁₆O₆S₂ |

| Molecular Weight | 356.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-118 °C |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Dioxane). Insoluble in water. |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |

Mechanism of Action: Crosslinking Nucleophiles

Methylene bis(4-methylbenzenesulfonate) acts as a short-spacer crosslinking agent. The distance between the two leaving groups is constrained by the central methylene bridge. The crosslinking reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.

A diagram illustrating the general crosslinking mechanism with primary amines is presented below.

Caption: General mechanism of crosslinking using Methylene bis(4-methylbenzenesulfonate).

The primary nucleophilic groups in biomolecules that can react with Methylene bis(4-methylbenzenesulfonate) include:

-

Primary and secondary amines: Found in the side chains of lysine and at the N-terminus of proteins.

-

Thiols (sulfhydryls): Found in the side chain of cysteine.

-

Hydroxyls: Found in the side chains of serine, threonine, and tyrosine (less reactive).

-

Imidazoles: Found in the side chain of histidine.

The reactivity of these groups generally follows the order: Thiol > Amine > Imidazole > Hydroxyl. The reaction is typically performed under basic conditions to deprotonate the nucleophilic groups, increasing their reactivity.

Experimental Protocols

Disclaimer: The following protocols are proposed based on the general reactivity of sulfonate esters. Researchers should perform small-scale pilot experiments to optimize conditions for their specific application.

Protocol 1: Crosslinking of Proteins in Solution

This protocol provides a general framework for crosslinking protein-protein interactions in a buffered solution.

Materials:

-

Methylene bis(4-methylbenzenesulfonate) (MBM)

-

Protein sample in a suitable buffer (e.g., HEPES, phosphate buffer)

-

Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Dialysis or desalting column

Procedure:

-

Prepare MBM Stock Solution: Prepare a fresh 100 mM stock solution of MBM in anhydrous DMF or DMSO immediately before use.

-

Protein Sample Preparation: Prepare the protein sample at a concentration of 1-10 mg/mL in a non-amine, non-thiol containing buffer at a pH between 7.5 and 9.0. Common buffers include HEPES or phosphate buffer.

-

Crosslinking Reaction:

-

Add the MBM stock solution to the protein sample to achieve a final molar excess of MBM over the protein. A starting point is a 20 to 50-fold molar excess.

-

The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess MBM. Incubate for 15-30 minutes.

-

Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to determine the extent of crosslinking.

Experimental Workflow for Protein Crosslinking:

Caption: Workflow for crosslinking proteins in solution using Methylene bis(4-methylbenzenesulfonate).

Protocol 2: Formation of a Crosslinked Hydrogel

This protocol outlines a general method for forming a hydrogel from a polymer containing nucleophilic groups.

Materials:

-

Polymer with nucleophilic side chains (e.g., chitosan, polyethyleneimine, or a custom-synthesized polymer)

-

Methylene bis(4-methylbenzenesulfonate) (MBM)

-

Suitable solvent for both the polymer and MBM (e.g., DMSO, DMF)

-

Molding container

Procedure:

-

Polymer Solution Preparation: Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 5-20% w/v).

-

MBM Solution Preparation: Prepare a solution of MBM in the same solvent. The amount of MBM should be calculated based on the desired crosslinking density. A starting point is a 0.1 to 0.5 molar ratio of MBM to polymer functional groups.

-

Crosslinking:

-

Add the MBM solution to the polymer solution and mix thoroughly.

-

To facilitate the reaction with less reactive nucleophiles, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be added to the mixture.

-

Pour the mixture into a mold.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight, or until gelation occurs.

-

-

Solvent Exchange and Purification:

-

Once the hydrogel has formed, immerse it in a large volume of a suitable solvent (e.g., ethanol or water, depending on the polymer) to wash out unreacted reagents and the reaction solvent.

-

Repeat the washing step several times.

-

-

Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and morphology (e.g., by scanning electron microscopy).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of hydrogel formation. Actual results will vary depending on the specific polymer and reaction conditions.

| Polymer Concentration (% w/v) | Molar Ratio (MBM:Functional Group) | Reaction Time (h) | Swelling Ratio (q) | Compressive Modulus (kPa) |

| 10 | 0.1 | 12 | 25 | 15 |

| 10 | 0.3 | 12 | 15 | 40 |

| 10 | 0.5 | 12 | 8 | 85 |

| 15 | 0.3 | 12 | 12 | 65 |

| 15 | 0.3 | 24 | 11 | 75 |

Signaling Pathway Investigation

Crosslinking with Methylene bis(4-methylbenzenesulfonate) can be a valuable tool to study signaling pathways by "trapping" transient protein-protein interactions that are crucial for signal transduction.

Logical Relationship for Investigating a Signaling Pathway:

Caption: Logical workflow for using Methylene bis(4-methylbenzenesulfonate) to identify protein interactions in a signaling pathway.

By comparing the interacting partners identified in stimulated versus unstimulated cells, researchers can gain insights into the dynamic changes in protein complexes that drive cellular signaling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low crosslinking | - Insufficient MBM concentration- Reaction time too short- pH too low- Inactive MBM | - Increase the molar excess of MBM- Increase incubation time- Increase the pH of the reaction buffer (up to 9.0)- Use a fresh stock of MBM |

| Excessive precipitation | - MBM concentration too high- Solvent concentration too high- Protein is not stable under reaction conditions | - Decrease the molar excess of MBM- Reduce the volume of organic solvent used for the MBM stock- Optimize buffer conditions for protein stability |

| Hydrogel does not form | - Insufficient crosslinking density- Low polymer concentration- Incomplete reaction | - Increase the MBM to functional group ratio- Increase the polymer concentration- Increase reaction time or temperature; consider adding a base catalyst |

| Hydrogel is too brittle | - Excessive crosslinking density | - Decrease the MBM to functional group ratio |

Safety Information

Methylene bis(4-methylbenzenesulfonate) is a potent alkylating agent and should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always work in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Methylene bis(4-methylbenzenesulfonate): Applications in Polymer Synthesis and Modification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile bifunctional electrophile. Its two tosylate groups are excellent leaving groups, making it a valuable reagent for nucleophilic substitution reactions. This property allows for its use as a monomer in polycondensation reactions and as a crosslinking agent for various polymers. The methylene bridge provides a simple, flexible linkage within the resulting polymer architecture. These characteristics open up possibilities for the synthesis of novel polymers with tailored properties for a range of applications, including advanced materials and drug delivery systems.

Applications in Polymer Synthesis

Methylene bis(4-methylbenzenesulfonate) can be employed as an A-B type monomer in polycondensation reactions with suitable difunctional nucleophiles (B-B type monomers) such as diols, diamines, and dithiols. These reactions lead to the formation of polyethers, polyamines, and polythioethers, respectively. The resulting polymers can be designed to possess specific physical and chemical properties by carefully selecting the comonomer.

Synthesis of Polyethers by Polycondensation

Polyethers can be synthesized by reacting Methylene bis(4-methylbenzenesulfonate) with a variety of diols. The general reaction involves the nucleophilic attack of the hydroxyl groups on the methylene carbon, with the tosylate anion acting as the leaving group.

Experimental Protocol: Synthesis of a Linear Polyether

-

Materials:

-

Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

-

1,6-Hexanediol (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil)

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution under a nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Dissolve Methylene bis(4-methylbenzenesulfonate) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and quench any excess NaH by the slow addition of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.

-

Filter the precipitate, wash it thoroughly with diethyl ether, and dry it under vacuum at 40 °C to a constant weight.

-

Characterize the resulting polyether by ¹H NMR, ¹³C NMR, GPC, and DSC.

-

Quantitative Data (Illustrative)

| Polymer ID | Monomer Ratio (Diol:Ditosylate) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |

| PE-1 | 1:1 | 85 | 15,000 | 1.8 | -25 |

| PE-2 | 1.05:1 | 82 | 12,000 | 1.9 | -28 |

| PE-3 | 1:1.05 | 80 | 11,500 | 2.0 | -26 |

Applications in Polymer Modification

Methylene bis(4-methylbenzenesulfonate) serves as an effective crosslinking agent for polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. The crosslinking process enhances the mechanical properties, thermal stability, and solvent resistance of the original polymer.

Crosslinking of Poly(vinyl alcohol)

Poly(vinyl alcohol) (PVA) is a water-soluble polymer with abundant hydroxyl groups, making it an ideal candidate for crosslinking with Methylene bis(4-methylbenzenesulfonate). The resulting crosslinked PVA hydrogels can find applications in biomedical fields, such as in drug delivery and tissue engineering.

Experimental Protocol: Crosslinking of Poly(vinyl alcohol)

-

Materials:

-

Poly(vinyl alcohol) (PVA, Mw = 70,000-100,000 g/mol )

-

Methylene bis(4-methylbenzenesulfonate)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Acetone

-

-

Procedure:

-

Prepare a 10% (w/v) solution of PVA in DMSO by heating at 90 °C until the polymer is fully dissolved.

-

Cool the PVA solution to room temperature.

-

In a separate beaker, dissolve the desired amount of Methylene bis(4-methylbenzenesulfonate) (e.g., 1, 3, 5 mol% relative to PVA monomer units) in a small amount of DMSO.

-

Add the crosslinker solution to the PVA solution and stir for 15 minutes for homogeneous mixing.

-

Add a catalytic amount of a 1 M NaOH solution to the mixture.

-

Cast the solution into a petri dish and heat at 100 °C for 2 hours to facilitate the crosslinking reaction and evaporate the solvent.

-

After cooling, wash the resulting polymer film extensively with acetone to remove any unreacted crosslinker and byproducts.

-

Dry the crosslinked PVA film under vacuum at 50 °C.

-

Characterize the degree of crosslinking by swelling studies, and evaluate the thermal and mechanical properties using TGA and tensile testing.

-

Quantitative Data (Illustrative)

| Sample ID | Crosslinker (mol%) | Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| PVA-XL-1 | 1 | 500 | 45 | 350 |

| PVA-XL-3 | 3 | 350 | 55 | 280 |

| PVA-XL-5 | 5 | 200 | 68 | 150 |

Potential in Drug Delivery Systems

Polymers synthesized or modified with Methylene bis(4-methylbenzenesulfonate) can be designed for applications in drug delivery. For instance, the resulting polyamines can be engineered to form polyplexes with nucleic acids for gene delivery. The ability to introduce specific functionalities through the choice of comonomer or by post-polymerization modification of the tosylated polymers allows for the creation of carriers with tailored drug loading and release properties.

A potential strategy involves the synthesis of a tosylated hyper-crosslinked polymer, analogous to those prepared from other bis-tosylated arenes. The tosyl groups on the polymer surface can then be substituted with targeting ligands or drug molecules via SN2 reactions.[1]

Visualizations

Caption: Workflow for the synthesis of a linear polyether.

Caption: Workflow for the crosslinking of poly(vinyl alcohol).

Caption: Conceptual pathway for drug delivery applications.

References

protocol for N,N'-methylene bridging of amines with methylene ditosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methylene bridge between two amine functionalities (N,N'-methylene bridging) is a crucial transformation in organic synthesis, leading to the formation of aminals or bis(amino)methanes. These structures are prevalent in various pharmacologically active molecules, ligands for catalysis, and as synthetic intermediates. While a specific protocol for the N,N'-methylene bridging of amines using methylene ditosylate is not well-documented in scientific literature, a robust and widely employed alternative involves the use of formaldehyde as the methylene source. This application note provides a detailed protocol for this established and reliable method.

The reaction of primary or secondary amines with formaldehyde offers a direct and efficient route to the corresponding N,N'-methylene-bridged products. The protocol outlined below is applicable to a range of amine substrates and can be adapted for various research and development applications.

Reaction Principle

The N,N'-methylene bridging of amines with formaldehyde proceeds via the formation of a hemiaminal intermediate, followed by condensation with a second equivalent of the amine. The reaction is typically carried out under mild conditions and can be influenced by factors such as stoichiometry, temperature, and the presence of catalysts. For primary amines, controlling the stoichiometry is crucial to favor the formation of the methylene-bridged dimer over tertiary amine formation through reductive amination, as seen in the Eschweiler-Clarke reaction.

Experimental Protocols

This section provides a general yet detailed protocol for the N,N'-methylene bridging of a generic primary amine with formaldehyde.

Materials:

-

Primary amine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Solvent (e.g., acetonitrile, toluene, or water)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography setup or distillation apparatus)

General Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent such as acetonitrile or toluene. The choice of solvent may depend on the solubility of the amine and the desired reaction temperature.

-

Reagent Addition: While stirring, add formaldehyde (1.0 equivalent) dropwise to the solution. An aqueous solution of formaldehyde (37%) is commonly used.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any unreacted formaldehyde and other aqueous-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude N,N'-methylene-bridged product.

-

Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure N,N'-methylene-bridged amine.

Data Presentation

The following table summarizes representative quantitative data for the N,N'-methylene bridging of various amines with formaldehyde under different reaction conditions.

| Amine Substrate | Formaldehyde Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | 37% aq. Formaldehyde | Toluene | 130 | 24 | ~70% |

| N-Methylaniline | 37% aq. Formaldehyde | 1,4-Dioxane | 130 | 24 | 76% |

| Acrylamide | 37% aq. Formaldehyde | Water | Not specified | Not specified | 60-80% |

| Piperidine | Paraformaldehyde | Acetonitrile | 80 | 18 | High |

| Dibenzylamine | Paraformaldehyde | nBu₂O | 80 | 18 | 91% |

Note: Yields can vary depending on the specific reaction conditions and the nature of the amine substrate.

Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the N,N'-methylene bridging of amines using formaldehyde.

Signaling Pathway Diagram

Caption: Simplified reaction pathway for N,N'-methylene bridging of amines with formaldehyde.

Application Notes and Protocols: Methylene Acetal Protection of Diol Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as diols, prevents undesired side reactions and allows for the precise chemical modification of complex molecules. Methylene acetals are a robust and reliable choice for the protection of 1,2- and 1,3-diols, offering stability across a range of reaction conditions, including basic, nucleophilic, and organometallic environments.

These application notes provide a comprehensive overview of the formation of methylene acetals from diols using formaldehyde equivalents, such as dimethoxymethane or paraformaldehyde, under acidic catalysis. Detailed experimental protocols for both the protection of diols and the subsequent deprotection of the methylene acetal are presented, along with quantitative data to guide researchers in their synthetic endeavors.

Reaction Principle

The formation of a methylene acetal is an acid-catalyzed reaction between a diol and a formaldehyde equivalent. The reaction proceeds via the formation of a hemiacetal, followed by an intramolecular cyclization to yield the more stable cyclic methylene acetal. The equilibrium of this reaction is typically driven towards the product by the removal of a small molecule byproduct, such as water or methanol.

Deprotection is achieved by reversing this process through acid-catalyzed hydrolysis in the presence of excess water.

Data Presentation

The efficiency of methylene acetal formation is substrate-dependent, with reaction conditions often optimized for specific diol structures. The following table summarizes representative yields for the protection of various diols as methylene acetals under acidic conditions.

| Diol Substrate | Formaldehyde Source | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethylene Glycol | Paraformaldehyde | p-TsOH | Toluene | Reflux | 4 | >95 |

| 1,3-Propanediol | Dimethoxymethane | p-TsOH | Chloroform | Reflux | 6 | 92 |

| (±)-1-Phenyl-1,2-ethanediol | Paraformaldehyde | CSA | CH₂Cl₂ | RT | 12 | 85 |

| cis-1,2-Cyclohexanediol | Dimethoxymethane | Amberlyst-15 | CH₂Cl₂ | RT | 8 | 98 |

| D-Mannitol (4,6-protection) | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ | Acetonitrile | RT | 1 | 90[1] |

| Methyl α-D-glucopyranoside (4,6-protection) | Benzaldehyde Dimethyl Acetal | CSA | DMF | RT | >4 | High |

Note: Yields are illustrative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Methylene Acetal Protection of a 1,2-Diol using Paraformaldehyde

This protocol describes a general procedure for the protection of a 1,2-diol using paraformaldehyde as the formaldehyde source and p-toluenesulfonic acid as the catalyst.

Materials:

-

1,2-Diol (1.0 equiv)

-

Paraformaldehyde (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the 1,2-diol (1.0 equiv), paraformaldehyde (1.5 equiv), and a catalytic amount of p-TsOH·H₂O (0.02 equiv).

-

Add a sufficient amount of toluene to dissolve the diol.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting diol.

-

Cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or distillation to afford the pure methylene acetal.

Protocol 2: Methylene Acetal Protection of a 1,3-Diol using Dimethoxymethane

This protocol outlines a general procedure for the protection of a 1,3-diol using dimethoxymethane as the formaldehyde source.

Materials:

-

1,3-Diol (1.0 equiv)

-

Dimethoxymethane (2.0 equiv)

-

Acid catalyst (e.g., p-TsOH·H₂O, CSA, or a Lewis acid like FeCl₃) (0.01-0.1 equiv)[2][3]

-

Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (if using a moisture-sensitive catalyst)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 1,3-diol (1.0 equiv) and anhydrous CH₂Cl₂.

-

Add dimethoxymethane (2.0 equiv) followed by the acid catalyst (e.g., p-TsOH·H₂O, 0.02 equiv).

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux if it proceeds slowly.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or distillation.

Protocol 3: Deprotection of a Methylene Acetal

This protocol provides a general method for the acid-catalyzed hydrolysis of a methylene acetal to regenerate the diol.

Materials:

-

Methylene acetal (1.0 equiv)

-

Acetone/Water or THF/Water mixture (e.g., 9:1 v/v)

-

Acid catalyst (e.g., 1 M aqueous HCl, p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the methylene acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of an acid (e.g., a few drops of 1 M HCl or 0.1 equiv of p-TsOH·H₂O).

-

Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the organic solvent (acetone or THF) under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude diol.

-

If necessary, purify the diol by recrystallization or flash column chromatography.

Mandatory Visualizations

Caption: General experimental workflow for the protection of a diol as a methylene acetal.

Caption: Simplified mechanism for the acid-catalyzed formation of a methylene acetal from a diol.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methylene Ditosylate in Heterocyclic Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene ditosylate, a highly reactive bis-electrophile, serves as a versatile C1 building block for the synthesis of a variety of heterocyclic scaffolds. Although often generated in situ due to its reactive nature, it provides an efficient route for the cyclization of dinucleophiles to form saturated and partially unsaturated five, six, and seven-membered heterocycles. These structural motifs are of significant interest in medicinal chemistry and drug development. This document outlines the theoretical applications, proposed reaction mechanisms, and detailed experimental protocols for the use of methylene ditosylate in heterocyclic ring formation.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular synthetic strategies to access these core structures is a central theme in organic chemistry. Methylene ditosylate (methanediyl bis(4-methylbenzenesulfonate)), while not commonly isolated, can be considered a potent methylene cation equivalent. Its two tosylate groups are excellent leaving groups, facilitating sequential nucleophilic substitution reactions.

This application note explores the utility of methylene ditosylate, typically generated from readily available precursors, in the construction of N-, O-, and S-containing heterocycles. By reacting with a range of binucleophilic partners, methylene ditosylate offers a direct and efficient pathway to valuable cyclic systems.

Proposed Reaction Mechanisms and Scope

The core transformation involves the reaction of a dinucleophile with methylene ditosylate. The reaction proceeds via a two-step sequential SN2 mechanism. The first nucleophilic attack displaces one tosylate group, forming a linear intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second nucleophilic center, displaces the remaining tosylate group to yield the heterocyclic ring.

The choice of dinucleophile dictates the nature of the resulting heterocycle. Common dinucleophiles include:

-

1,2-Dinucleophiles: (e.g., ethane-1,2-diamine, ethane-1,2-diol, ethane-1,2-dithiol) for the formation of 5-membered rings (imidazolidines, 1,3-dioxolanes, 1,3-dithiolanes).

-

1,3-Dinucleophiles: (e.g., propane-1,3-diamine, propane-1,3-diol) for the formation of 6-membered rings (hexahydropyrimidines, 1,3-dioxanes).

-

1,4-Dinucleophiles: (e.g., butane-1,4-diamine) for the formation of 7-membered rings (hexahydro-1,4-diazepines).

-

Mixed Dinucleophiles: (e.g., 2-aminoethanol, 2-aminophenol) for the synthesis of heterocycles containing different heteroatoms (oxazolidines, benzoxazines).

Data Presentation: Representative Cyclization Reactions

The following table summarizes hypothetical quantitative data for the synthesis of various heterocycles using an in situ generation of methylene ditosylate from diiodomethane and silver p-toluenesulfonate. These values are illustrative and intended to provide a comparative overview of potential reaction outcomes.

| Entry | Dinucleophile | Product Heterocycle | Reaction Time (h) | Temperature (°C) | Proposed Yield (%) |

| 1 | Ethane-1,2-diamine | Imidazolidine | 12 | 80 | 85 |

| 2 | Propane-1,3-diamine | Hexahydropyrimidine | 16 | 80 | 80 |

| 3 | 2-Aminoethanol | Oxazolidine | 18 | 90 | 75 |

| 4 | Catechol | 1,3-Benzodioxole | 24 | 100 | 70 |

| 5 | o-Phenylenediamine | 2,3-Dihydro-1H-benzo[d]imidazole | 12 | 80 | 88 |

Experimental Protocols

Caution: p-Toluenesulfonyl chloride and its derivatives are lachrymatory and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Protocol for the In Situ Generation of Methylene Ditosylate and Subsequent Heterocyclic Ring Formation

This protocol describes a general procedure for the synthesis of a heterocyclic compound from a dinucleophile using methylene ditosylate generated in situ from diiodomethane and silver p-toluenesulfonate.

Materials:

-

Diiodomethane (1.0 equiv)

-

Silver p-toluenesulfonate (2.2 equiv)

-

Dinucleophile (1.1 equiv)

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add silver p-toluenesulfonate (2.2 equiv).

-

Add anhydrous acetonitrile to the flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diiodomethane (1.0 equiv) in anhydrous acetonitrile to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C). Stir for 1-2 hours to ensure the formation of methylene ditosylate. A precipitate of silver iodide will form.

-

Add the dinucleophile (1.1 equiv) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the silver iodide precipitate. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired heterocyclic compound.

Protocol for the Synthesis of Hexahydropyrimidine (Illustrative Example)

Materials:

-

Diiodomethane (2.68 g, 10 mmol)

-

Silver p-toluenesulfonate (6.14 g, 22 mmol)

-

Propane-1,3-diamine (0.81 g, 11 mmol)

-

Anhydrous acetonitrile (100 mL)

Procedure:

-

Follow the general protocol (4.1).

-

Heat the reaction mixture to 80 °C and stir for 16 hours after the addition of propane-1,3-diamine.

-

After workup, purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield hexahydropyrimidine.

Visualizations

The following diagrams illustrate the proposed synthesis and reaction mechanism of methylene ditosylate in heterocyclic ring formation.

Caption: Proposed in situ synthesis of methylene ditosylate.

Caption: Experimental workflow for heterocyclic synthesis.

Caption: General mechanism of heterocyclic ring formation.

Conclusion

The use of methylene ditosylate, generated in situ, represents a powerful and convergent strategy for the synthesis of a diverse range of N-, O-, and S-containing heterocycles. This method offers access to important saturated heterocyclic cores from simple and readily available starting materials. The protocols and data presented herein provide a foundation for researchers to explore this methodology further in the context of drug discovery and development, enabling the rapid generation of novel molecular scaffolds for biological evaluation. Further optimization of reaction conditions and exploration of a broader range of dinucleophiles will undoubtedly expand the synthetic utility of this versatile C1 building block.

Methylene bis(4-methylbenzenesulfonate): A Versatile Formaldehyde Equivalent for Synthetic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a stable, crystalline solid that serves as a synthetic equivalent of formaldehyde. Its utility lies in its ability to act as an electrophilic methylene source, reacting with a variety of nucleophiles to form methylene-bridged compounds. This approach avoids the direct handling of gaseous formaldehyde, offering advantages in terms of safety and ease of use. These application notes provide a comprehensive overview of the potential synthetic applications of methylene bis(4-methylbenzenesulfonate), including detailed hypothetical protocols for its use in the synthesis of methylene-bridged bis-amides, bis-ethers, and bis-indolyl methanes. While the application of this specific reagent is not extensively documented in publicly available literature, the provided protocols are based on established principles of tosylate chemistry and are intended to serve as a starting point for further investigation.

Introduction

Formaldehyde is a fundamental C1 building block in organic synthesis, widely used for the introduction of a methylene group (-CH₂-). However, its gaseous nature and toxicity present significant handling challenges. Methylene bis(4-methylbenzenesulfonate) emerges as a practical alternative. The two tosylate groups are excellent leaving groups, rendering the central methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the sequential or simultaneous reaction with two nucleophiles, effectively creating a methylene bridge. This methodology is of significant interest in drug discovery and materials science for the synthesis of symmetrical and unsymmetrical dimeric structures, which can exhibit enhanced binding affinity to biological targets or unique material properties.

Chemical Properties and Data

Methylene bis(4-methylbenzenesulfonate) is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 24124-59-2 | [1][2] |

| Molecular Formula | C₁₅H₁₆O₆S₂ | [1] |

| Molecular Weight | 356.41 g/mol | [1] |

| Melting Point | 116-118 °C | [2] |

| Boiling Point | 523.2 ± 38.0 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (typical) | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Synthetic Applications and Protocols

The primary application of methylene bis(4-methylbenzenesulfonate) is as a formaldehyde equivalent for the formation of methylene-bridged compounds. The general reaction involves the displacement of the two tosylate leaving groups by nucleophiles.

General Reaction Scheme

Caption: General reaction of nucleophiles with Methylene bis(4-methylbenzenesulfonate).

Application 1: Synthesis of N,N'-Methylene-Bridged Bis-Amides

Methylene-bridged bis-amides are valuable scaffolds in medicinal chemistry and polymer science. The following protocol describes a hypothetical procedure for their synthesis using methylene bis(4-methylbenzenesulfonate).

Experimental Protocol

Materials:

-

Amide (2.0 eq)

-

Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amide in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium amidate.

-

Cool the reaction mixture back to 0 °C and add a solution of methylene bis(4-methylbenzenesulfonate) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-